3-(2-Bromo-4-chlorophenyl)-3-oxopropanenitrile
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Overview
Description
3-(2-Bromo-4-chlorophenyl)-3-oxopropanenitrile is an organic compound characterized by the presence of bromine and chlorine atoms attached to a phenyl ring, along with a nitrile group and a ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromo-4-chlorophenyl)-3-oxopropanenitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 2-bromo-4-chlorobenzaldehyde with malononitrile in the presence of a base to form the desired product. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromo-4-chlorophenyl)-3-oxopropanenitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups using reagents such as organometallic compounds or nucleophiles.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The ketone group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Substitution: Palladium-catalyzed Suzuki cross-coupling reactions using boronic acids.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in aqueous solution.
Major Products Formed
Substitution: Formation of various substituted phenyl derivatives.
Reduction: Formation of 3-(2-Bromo-4-chlorophenyl)-3-aminopropanenitrile.
Oxidation: Formation of 3-(2-Bromo-4-chlorophenyl)-3-oxopropanoic acid.
Scientific Research Applications
3-(2-Bromo-4-chlorophenyl)-3-oxopropanenitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Bromo-4-chlorophenyl)-3-oxopropanenitrile involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. Molecular docking studies have shown that this compound can bind to active sites of enzymes, potentially inhibiting their activity .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-(2-Bromo-4-chlorophenyl)-3-oxopropanenitrile is unique due to the presence of both a nitrile and a ketone group, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in synthetic chemistry and various research applications.
Properties
Molecular Formula |
C9H5BrClNO |
---|---|
Molecular Weight |
258.50 g/mol |
IUPAC Name |
3-(2-bromo-4-chlorophenyl)-3-oxopropanenitrile |
InChI |
InChI=1S/C9H5BrClNO/c10-8-5-6(11)1-2-7(8)9(13)3-4-12/h1-2,5H,3H2 |
InChI Key |
IFXXDNOSJHHORO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Br)C(=O)CC#N |
Origin of Product |
United States |
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